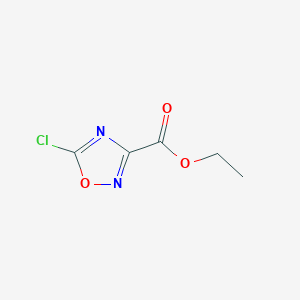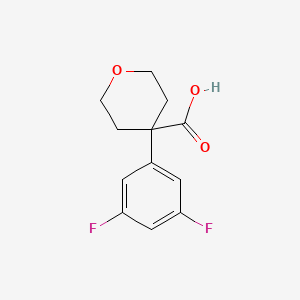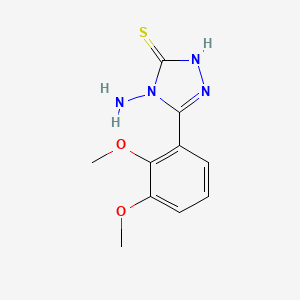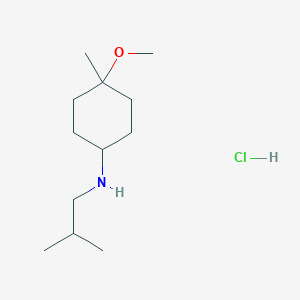
N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H26ClNO and a molecular weight of 235.80 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride involves several steps. The starting materials typically include cyclohexanone, isobutylamine, and methanol. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride is scaled up using bulk manufacturing processes. These processes involve the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted amines .
Scientific Research Applications
N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific receptors and enzymes.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine
- N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine acetate
- N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine sulfate
Uniqueness
N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in certain research and industrial applications, distinguishing it from similar compounds .
Properties
Molecular Formula |
C12H26ClNO |
|---|---|
Molecular Weight |
235.79 g/mol |
IUPAC Name |
4-methoxy-4-methyl-N-(2-methylpropyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H25NO.ClH/c1-10(2)9-13-11-5-7-12(3,14-4)8-6-11;/h10-11,13H,5-9H2,1-4H3;1H |
InChI Key |
AHPPCQLNTGKFDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCC(CC1)(C)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


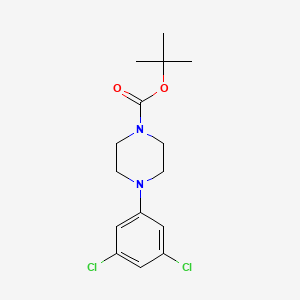
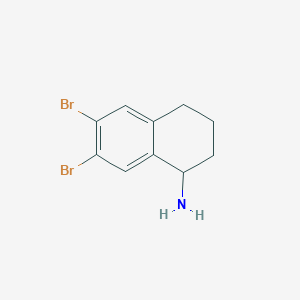

![L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester](/img/structure/B13034809.png)


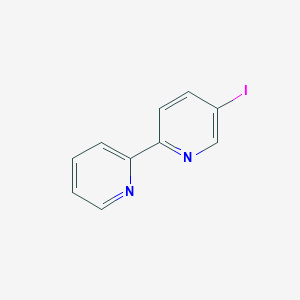

![Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13034830.png)
![2-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13034836.png)
